molecular formula C12H15N3O3 B11996934 N-(4-nitrophenyl)piperidine-1-carboxamide CAS No. 2589-20-0

N-(4-nitrophenyl)piperidine-1-carboxamide

Cat. No.: B11996934
CAS No.: 2589-20-0
M. Wt: 249.27 g/mol
InChI Key: HGOYOHNILBYFFX-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)piperidine-1-carboxamide is a chemical compound with the molecular formula C12H15N3O3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the nitrophenyl group and the carboxamide functionality makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide typically involves the reaction of 4-nitroaniline with piperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: The major product is N-(4-aminophenyl)piperidine-1-carboxamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(4-nitrophenyl)piperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the piperidine ring provides structural stability. The compound can inhibit or activate certain enzymes or receptors, depending on its structural modifications and the biological context .

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)piperidine-1-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-(4-bromophenyl)piperidine-1-carboxamide: A halogenated derivative with a bromine atom replacing the nitro group.

Uniqueness

N-(4-nitrophenyl)piperidine-1-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively modified, allowing for the synthesis of a wide range of derivatives with tailored properties .

Properties

CAS No.

2589-20-0

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

N-(4-nitrophenyl)piperidine-1-carboxamide

InChI

InChI=1S/C12H15N3O3/c16-12(14-8-2-1-3-9-14)13-10-4-6-11(7-5-10)15(17)18/h4-7H,1-3,8-9H2,(H,13,16)

InChI Key

HGOYOHNILBYFFX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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